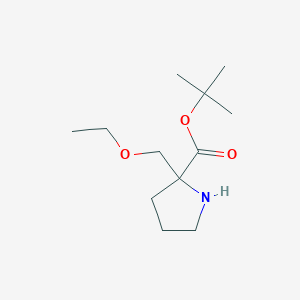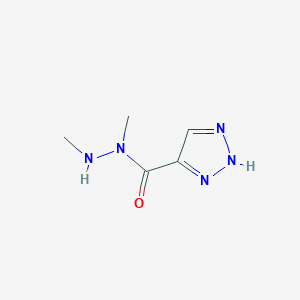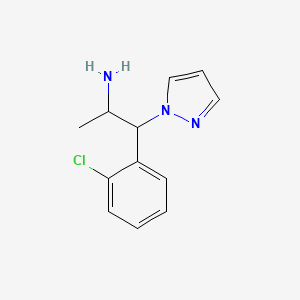![molecular formula C11H17N3O4 B13223632 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Azaspiro[25]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve continuous flow synthesis to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design due to its unique structural features. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in material science, where it is used to develop novel materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid stands out due to its unique spirocyclic structure. Similar compounds include isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride and 1-oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester . These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C11H17N3O4 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(6-azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid |
InChI |
InChI=1S/C10H15N3O.CH2O3/c1-7-12-13-9(14-7)8-6-10(8)2-4-11-5-3-10;2-1(3)4/h8,11H,2-6H2,1H3;(H2,2,3,4) |
Clé InChI |
SXHPHFKYPCQNIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2CC23CCNCC3.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)

![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)

![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)





![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)

![N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)

